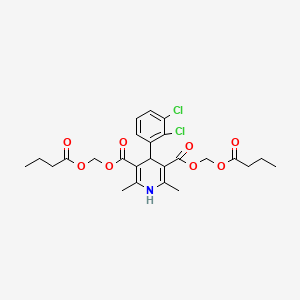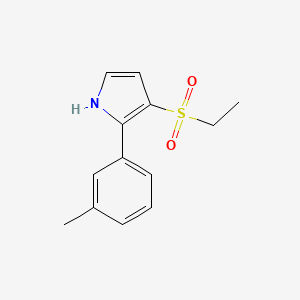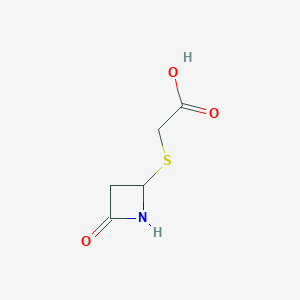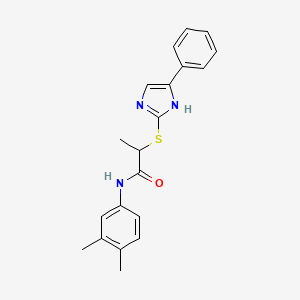![molecular formula C14H12N2O B15054368 (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15054368.png)
(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the condensation of an aromatic aldehyde with o-phenylenediamine. This reaction is often carried out in the presence of a suitable catalyst and solvent. For example, the reaction can be performed using N,N-dimethylformamide (DMF) as a solvent and sulfur as a catalyst . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.
Substitution: The phenyl and benzimidazole moieties can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted benzimidazole compounds .
Wissenschaftliche Forschungsanwendungen
(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry.
Wirkmechanismus
The mechanism of action of (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in the context of anticancer activity . Additionally, the compound’s interaction with nucleic acids and proteins can influence cellular processes such as DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
- (1H-Benzimidazol-2-yl)(phenyl)methanone
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
- 2-Phenyl substituted Benzimidazole derivatives
Comparison: (5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of a hydroxyl group attached to the benzimidazole ring. This structural feature distinguishes it from other similar compounds, such as (1H-Benzimidazol-2-yl)(phenyl)methanone, which lacks the hydroxyl group . The hydroxyl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H12N2O |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
(6-phenyl-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C14H12N2O/c17-9-14-15-12-7-6-11(8-13(12)16-14)10-4-2-1-3-5-10/h1-8,17H,9H2,(H,15,16) |
InChI-Schlüssel |
AJNSWPFJSNGMSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15054287.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15054295.png)
![Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B15054302.png)
![6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15054309.png)


![4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15054324.png)
![2-Fluorobenzo[d]oxazole-4-carbonitrile](/img/structure/B15054334.png)





![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B15054360.png)
